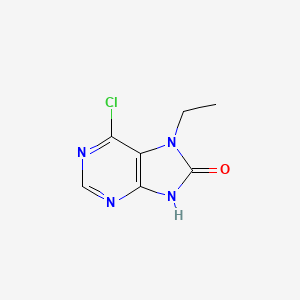

6-Chloro-7-ethyl-7H-purin-8(9H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-ethyl-9H-purin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-2-12-4-5(8)9-3-10-6(4)11-7(12)13/h3H,2H2,1H3,(H,9,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMGLNYKCUEHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(NC1=O)N=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261636 | |

| Record name | 6-Chloro-7-ethyl-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885500-44-7 | |

| Record name | 6-Chloro-7-ethyl-7,9-dihydro-8H-purin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885500-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-7-ethyl-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 6 Chloro 7 Ethyl 7h Purin 8 9h One

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 6-Chloro-7-ethyl-7H-purin-8(9H)-one suggests a logical disconnection strategy that simplifies the target molecule into more readily available starting materials. The primary disconnection point is the N7-ethyl bond, leading to the precursor 6-chloro-7,9-dihydro-8H-purin-8-one. This intermediate, in turn, can be conceptually disassembled by breaking the bonds of the imidazole (B134444) ring. This approach reveals a substituted pyrimidine (B1678525) as a key precursor, specifically a 4,5-diaminopyrimidine (B145471) derivative.

This retrosynthetic pathway highlights two primary building blocks: a pyrimidine core and a source for the C8 carbonyl group. The ethyl group at the N7 position is envisioned to be introduced in a subsequent alkylation step. Consequently, the key precursors for the synthesis of this compound are identified as derivatives of 4,5-diamino-6-chloropyrimidine and a one-carbon synthon for the C8 position, such as urea (B33335) or phosgene (B1210022) derivatives.

Classical Synthetic Pathways to this compound

Classical synthetic approaches to purinones generally involve the construction of the bicyclic ring system from acyclic or heterocyclic precursors, followed by functional group manipulations.

Multistep Synthetic Routes and Key Intermediate Derivations

A common multistep synthesis commences with a suitably substituted pyrimidine. A plausible route to this compound begins with 4,5-diamino-6-chloropyrimidine. This key intermediate can be prepared from commercially available starting materials. The synthesis of the purin-8-one core is then achieved by reacting the diamine with a reagent that provides the C8 carbonyl group.

The cyclization to form the purinone ring can be accomplished using various reagents, as detailed in the table below.

| Reagent | Conditions | Outcome |

| Urea | High temperature (fusion) | Formation of the 8-oxopurine ring |

| Phosgene or its equivalents (e.g., triphosgene) | Inert solvent, often with a base | Cyclization to the purin-8-one |

| Trifluoroacetic anhydride | Toluene, 70°C | Formation of the purine (B94841) ring, which can then be converted to the purinone chemsynthesis.com |

Following the formation of the 6-chloro-7,9-dihydro-8H-purin-8-one intermediate, the final step is the regioselective introduction of the ethyl group at the N7 position.

Regioselective Alkylation Methodologies for Purine Nuclei

The alkylation of purines is a critical transformation, often yielding a mixture of N7 and N9 isomers nih.govub.edu. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the substituents on the purine ring.

Direct alkylation of 6-chloro-7,9-dihydro-8H-purin-8-one with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate or sodium hydride is a common approach. However, this method typically leads to a mixture of the N7 and N9-ethylated products, with the N9 isomer often being the major product under thermodynamic control nih.gov. The separation of these isomers can be challenging, necessitating chromatographic techniques.

To enhance the regioselectivity towards the N7 position, several strategies can be employed. One approach involves the use of specific reaction conditions that favor the kinetically controlled N7-alkylation. Another strategy is to protect the N9 position prior to alkylation, followed by a deprotection step. However, this adds to the number of synthetic steps. The choice of solvent can also play a crucial role; for instance, polar aprotic solvents like DMF or DMSO are commonly used. The use of microwave irradiation has also been explored to improve yields and regioselectivity in purine alkylations ub.edu.

| Alkylating Agent | Base | Solvent | General Outcome |

| Ethyl iodide | K2CO3 | DMF | Mixture of N7 and N9 isomers |

| Diethyl sulfate | NaH | THF | Mixture of N7 and N9 isomers |

| Ethyl bromide | DBU | Acetonitrile | Can lead to a mixture of products ub.edu |

Modern Approaches in the Synthesis of this compound

Contemporary synthetic chemistry focuses on improving efficiency, selectivity, and sustainability. These principles are being increasingly applied to the synthesis of complex heterocyclic systems like purinones.

Catalytic Reactions in Purinone Synthesis

The development of catalytic methods for the regioselective functionalization of purines is an area of active research. While direct catalytic N7-ethylation of 6-chloro-8-oxopurine is not extensively documented, related transformations provide valuable insights. For instance, metal-catalyzed reactions, such as those involving palladium or copper, have been utilized for the N-arylation and N-alkylation of various nitrogen-containing heterocycles.

A study on the direct N7 regioselective tert-alkylation of 6-substituted purines utilized a Lewis acid catalyst, SnCl4, with N-trimethylsilylated purines nih.gov. Although this method was not successful for primary alkyl halides like ethyl bromide, it highlights the potential of catalytic approaches to control regioselectivity nih.gov. Further research into transition-metal catalysis or organocatalysis could lead to more efficient and selective methods for the N7-ethylation of the 6-chloro-8-oxopurine core.

Application of Sustainable Chemical Methodologies

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact mdpi.com. For the synthesis of this compound, several sustainable practices can be considered.

One key aspect is the use of greener solvents. Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, offer a sustainable approach by reducing the number of synthetic steps, minimizing waste, and improving atom economy unipr.itrasayanjournal.co.in. A hypothetical MCR for the target molecule could involve the one-pot reaction of a pyrimidine precursor, an ethylating agent, and a C8 synthon.

Furthermore, the use of microwave-assisted synthesis can accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating ub.edu. The application of mechanochemical methods, such as ball milling, which can be performed in the absence of a solvent, also represents a promising green chemistry approach rasayanjournal.co.in.

Derivatization and Functionalization of this compound

The chemical architecture of this compound offers several reactive sites for synthetic modification, enabling the generation of diverse chemical libraries for further research. The primary points for derivatization include the electrophilic C-6 carbon, the N-9 position of the purine ring, and the N-7 ethyl group. Each of these sites presents unique opportunities for chemical transformation and functionalization.

Transformations at the C-6 Chloro Position

The chlorine atom at the C-6 position of the purine ring is the most reactive site for functionalization on the this compound scaffold. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon, nitrogen, oxygen, and sulfur-based substituents.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the purine ring system activates the C-6 position towards attack by nucleophiles. This allows for the displacement of the chloride with various functional groups.

Amination: Reaction with primary and secondary amines is a common strategy to introduce diverse amino groups at the C-6 position. These reactions are typically carried out in a polar solvent, such as ethanol or n-butanol, often at elevated temperatures. The use of a base like N,N-diisopropylethylamine (DIPEA) may be employed to neutralize the HCl generated during the reaction.

Alkoxylation and Thiolation: Oxygen and sulfur nucleophiles can also readily displace the C-6 chloro group. Alkoxides (generated from alcohols and a base like sodium hydride) and thiolates (from thiols and a base) react to form the corresponding 6-ether and 6-thioether derivatives, respectively.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern cross-coupling methods provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at the C-6 position.

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or alkenyl groups by coupling the 6-chloro-purine with a corresponding boronic acid or boronate ester. nih.govnih.gov The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate. nih.gov The choice of solvent can be critical, with anhydrous conditions favored for electron-rich boronic acids and aqueous solvent systems used for electron-deficient partners. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the copper-free Sonogashira coupling can be employed. This reaction couples the 6-chloropurine (B14466) with a terminal alkyne using a palladium catalyst and a phosphine ligand in the presence of a base.

The versatility of these transformations allows for the synthesis of a broad spectrum of 6-substituted purine derivatives from a single 6-chloro intermediate.

Table 1: Examples of C-6 Position Transformations

| Reaction Type | Reagent/Catalyst System | Product Class |

|---|---|---|

| Amination (SNAr) | R¹R²NH, Base (e.g., DIPEA) | 6-Amino-7-ethyl-7H-purin-8(9H)-ones |

| Alkoxylation (SNAr) | R-OH, Base (e.g., NaH) | 6-Alkoxy-7-ethyl-7H-purin-8(9H)-ones |

| Thiolation (SNAr) | R-SH, Base (e.g., K₂CO₃) | 6-Thioether-7-ethyl-7H-purin-8(9H)-ones |

| Suzuki-Miyaura | R-B(OH)₂, Pd Catalyst, Base | 6-Aryl/Alkenyl-7-ethyl-7H-purin-8(9H)-ones |

| Sonogashira | R-C≡CH, Pd Catalyst, Base | 6-Alkynyl-7-ethyl-7H-purin-8(9H)-ones |

Modifications of the N-7 Ethyl Moiety

Direct chemical modification of the N-7 ethyl group on the this compound core is a synthetically challenging and less explored strategy compared to transformations at the C-6 or N-9 positions. The ethyl group consists of chemically robust sp³-hybridized C-H bonds, which lack inherent reactivity and are not easily functionalized under standard laboratory conditions.

Strategies for the functionalization of unactivated alkyl chains, such as transition-metal-catalyzed C-H activation, are an area of ongoing research but have not been widely reported for this specific purine scaffold. acs.orgnih.govnih.gov Such transformations would require specific and often complex catalytic systems to achieve selective oxidation, halogenation, or amination of the ethyl chain.

Another theoretical approach is N-dealkylation, which involves the complete removal of the ethyl group. nih.govnih.govrug.nl Various chemical and enzymatic methods exist for N-dealkylation; however, these are often harsh and may not be compatible with the other functional groups on the purine ring, potentially leading to decomposition or undesired side reactions. nih.govnih.govrug.nl

Consequently, the derivatization of the N-7 position is most commonly achieved by synthesizing analogues with different N-7 alkyl groups from a common purine precursor, rather than by post-synthetic modification of the N-7 ethyl moiety.

Explorations of N-Substitution Patterns

The purine ring of this compound contains a proton at the N-9 position, which is acidic and can be removed by a base. This allows for further functionalization at this site, leading to 7,9-disubstituted purine derivatives. The alkylation of purines often results in a mixture of N-7 and N-9 isomers, with the N-9 isomer typically being the thermodynamically more stable product. acs.orgkaust.edu.sanih.gov In the case of the title compound, the N-7 position is already occupied, directing subsequent substitutions to the N-9 position.

N-9 Alkylation and Arylation:

Treatment of this compound with a suitable base (e.g., sodium hydride, potassium carbonate) generates the corresponding N-9 anion. This nucleophile can then react with a variety of electrophiles to install new substituents.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces a second alkyl group at the N-9 position. This reaction is typically performed in an anhydrous polar aprotic solvent like DMF or acetonitrile.

Mitsunobu Reaction: Alcohols can be used as alkylating agents under Mitsunobu conditions (using reagents like diethyl azodicarboxylate and triphenylphosphine) to introduce more complex alkyl groups.

Arylation: While less common than alkylation, N-arylation can be achieved using activated aryl halides or through metal-catalyzed cross-coupling reactions.

The ability to functionalize the N-9 position provides a straightforward route to expand the structural diversity of the this compound scaffold, creating a library of 7,9-disubstituted analogs for further investigation.

Table 2: Potential N-9 Position Functionalizations

| Reaction Type | Reagent/Conditions | R-Group Introduced | Product Class |

|---|---|---|---|

| Alkylation | Base, R-X (Alkyl Halide) | Alkyl | 6-Chloro-7-ethyl-9-alkyl-7H-purin-8(9H)-one |

| Benzylation | Base, Bn-Br | Benzyl | 6-Chloro-7-ethyl-9-benzyl-7H-purin-8(9H)-one |

| Mitsunobu | R-OH, DEAD, PPh₃ | Alkyl | 6-Chloro-7-ethyl-9-alkyl-7H-purin-8(9H)-one |

| Michael Addition | Base, α,β-unsaturated carbonyl | Functionalized Alkyl | 6-Chloro-7-ethyl-9-alkyl-7H-purin-8(9H)-one |

Molecular Recognition and Biological Target Engagement Mechanisms

Fundamental Principles of 6-Chloro-7-ethyl-7H-purin-8(9H)-one Interaction with Biological Macromolecules

The structure of this compound, featuring a purine (B94841) scaffold, a chlorine atom at the 6-position, an ethyl group at the 7-position, and a carbonyl group at the 8-position, provides several key features for molecular recognition. The purine ring system itself can engage in stacking interactions with aromatic amino acid residues within a protein's binding pocket.

The nitrogen atoms within the purine ring, along with the exocyclic carbonyl oxygen, can act as hydrogen bond acceptors, while the N9-H can serve as a hydrogen bond donor. The chlorine atom at the C6 position is an electron-withdrawing group that can influence the electronic distribution of the purine ring and potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The ethyl group at the N7 position introduces a hydrophobic moiety that can interact with nonpolar pockets in a target protein, contributing to binding affinity.

Characterization of Ligand-Receptor Binding Profiles

While direct experimental data for this compound is limited, we can extrapolate its potential binding profiles based on studies of analogous compounds.

Purine derivatives are well-known modulators of adenosine (B11128) receptors (A1, A2A, A2B, and A3). The affinity and selectivity for these G protein-coupled receptors are highly dependent on the substitutions on the purine core. For instance, modifications at the N6 and C2 positions of adenosine have been extensively explored to develop selective agonists and antagonists.

Given its structural similarity to other purine-based compounds, it is plausible that this compound could exhibit some affinity for adenosine receptors. The ethyl group at N7 and the chloro group at C6 would likely influence its binding characteristics, potentially conferring selectivity for a particular subtype. However, without experimental data, its specific binding affinities and functional activity (agonist or antagonist) remain speculative. Research on 9-ethyladenine (B1664709) derivatives has shown that substitutions at the 8-position can lead to high-affinity antagonists for A1, A2A, and A3 receptors, suggesting that the substitution pattern is a critical determinant of selectivity. nih.gov

The purine scaffold is a common feature in many ATP-competitive kinase inhibitors. caymanchem.comed.ac.uk Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in various diseases, including cancer. The purinone core of this compound can mimic the adenine (B156593) moiety of ATP, allowing it to fit into the ATP-binding pocket of kinases.

| Potential Enzyme Target Class | Rationale for Interaction | Key Interacting Moieties of the Compound |

| Protein Kinases | Mimicry of the adenine part of ATP. | Purine core, N7-ethyl group, C6-chloro group. |

| Phosphorylases | The purine scaffold can bind to the allosteric or active sites of phosphorylases. | Purine core, potential for hydrogen bonding. |

Biophysical Techniques for Elucidating Compound-Target Association

To experimentally determine the binding characteristics of this compound, several biophysical techniques would be indispensable.

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of biomolecular interactions in real-time. In a hypothetical SPR experiment, a purified target protein (e.g., a kinase or a receptor) would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip. Any binding between the compound and the protein would cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

From the resulting sensorgram, one could determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value would indicate a higher binding affinity.

Hypothetical SPR Data Table for the Interaction of this compound with a Target Protein

| Analyte Concentration (µM) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (µM) |

| 1 | 1.5 x 10⁴ | 3.0 x 10⁻³ | 0.2 |

| 5 | 1.6 x 10⁴ | 3.1 x 10⁻³ | 0.19 |

| 10 | 1.4 x 10⁴ | 2.9 x 10⁻³ | 0.21 |

This table represents hypothetical data and is for illustrative purposes only.

Isothermal Titration Calorimetry (ITC) is another essential technique that directly measures the heat changes associated with a binding event. uark.edu This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed upon binding would be measured. The resulting data would provide a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding event (e.g., whether it is enthalpy-driven or entropy-driven).

Hypothetical ITC Data Table for the Interaction of this compound with a Target Protein

| Parameter | Value |

| Stoichiometry (n) | 1.1 |

| Affinity (KD) (µM) | 0.5 |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |

| Entropy Change (ΔS) (cal/mol·K) | 5.2 |

This table represents hypothetical data and is for illustrative purposes only.

Elucidation of Molecular Mechanisms within Cellular Contexts

Understanding how a compound modulates cellular functions is crucial for its development as a therapeutic agent. This involves investigating its effects on signaling pathways, enzyme activity, and protein interaction networks.

Cellular signaling pathways are complex networks that regulate a multitude of physiological processes. Substituted purines are well-known modulators of various signaling cascades, often by acting as inhibitors of protein kinases, which are key components of these pathways. The purine scaffold can mimic the adenine moiety of ATP, enabling competitive inhibition at the ATP-binding site of kinases. mdpi.com

For this compound, there is no direct evidence of its effect on any specific cellular signaling pathway. However, the broader class of 6-chloropurine (B14466) derivatives has been shown to possess antitumor activities, suggesting potential interference with cancer-related signaling pathways. targetmol.commedchemexpress.com For example, some purine derivatives have been designed to target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are critical nodes in cell proliferation and survival pathways. mdpi.com

The substitution pattern on the purine ring of this compound suggests it could act as an enzyme inhibitor. The chlorine atom at the 6-position is an important feature in several biologically active purines. nih.gov

There are no published studies on the impact of this compound on enzyme kinetics or allosteric regulation. However, studies on other 2,6-substituted purines have demonstrated their inhibitory effects on enzymes such as purine nucleoside phosphorylase (PNP). nih.govtandfonline.com These studies often involve determining inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive). For example, a study on H. pylori PNP showed that various 2,6-substituted purines had inhibition constants in the micromolar range. nih.govtandfonline.com Competitive inhibitors, which often resemble the substrate, bind to the active site and can be outcompeted by increasing substrate concentration. chemguide.co.uk

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is often implicated in disease. Small molecules that can modulate PPIs are of significant therapeutic interest.

Currently, there is no information regarding the influence of this compound on protein-protein interaction networks. The study of PPIs and their modulation by small molecules is a complex field that often requires advanced proteomic and computational approaches. tandfonline.com The development of dual inhibitors, such as those targeting Hsp90 and HDAC6, highlights a strategy where a single molecule is engineered to interfere with multiple nodes within a protein interaction network, which can be particularly effective in complex diseases like cancer. acs.org

Computational and Theoretical Investigations of 6 Chloro 7 Ethyl 7h Purin 8 9h One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Chloro-7-ethyl-7H-purin-8(9H)-one, these methods reveal the distribution of electrons and the molecule's reactivity, which are crucial for its biological activity.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and electronic properties of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G**, are used to determine its optimized molecular geometry. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric profile.

The electrostatic potential (ESP) map is another critical output of DFT calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atom of the carbonyl group at position 8 and the nitrogen atoms of the purine (B94841) ring are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and interactions with electrophilic species. Conversely, the hydrogen atoms of the ethyl group and the purine ring will exhibit positive electrostatic potential.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Purine Derivatives

| Parameter | Predicted Value |

| C4-C5 Bond Length | ~1.39 Å |

| C5-C6 Bond Length | ~1.41 Å |

| C6-Cl Bond Length | ~1.74 Å |

| N7-C8 Bond Length | ~1.38 Å |

| C8=O8 Bond Length | ~1.22 Å |

| N7-C1' (Ethyl) Bond Length | ~1.48 Å |

| C4-N9-C8 Angle | ~105° |

| C5-C6-Cl Angle | ~118° |

| N7-C8-N9 Angle | ~110° |

Note: These values are illustrative and based on data from structurally related purine derivatives. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons.

For this compound, the HOMO is likely to be distributed over the purine ring, particularly the electron-rich nitrogen and oxygen atoms. The energy of the HOMO is indicative of the molecule's electron-donating ability (nucleophilicity). The LUMO, on the other hand, is expected to be located around the pyrimidine (B1678525) part of the purine ring, influenced by the electron-withdrawing chloro group. The energy of the LUMO reflects the molecule's electron-accepting ability (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Purine Systems

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 to -7.5 |

| LUMO | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 |

Note: These values are illustrative and based on FMO analysis of similar purine structures. Precise values would necessitate specific quantum chemical calculations for the target molecule.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, conformational analysis and molecular dynamics (MD) simulations explore its dynamic behavior, both in isolation and in complex environments.

The ethyl group attached to the N7 position of the purine ring introduces conformational flexibility to this compound. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of this ethyl group relative to the purine ring. In a solution, the molecule will exist as an equilibrium of different conformers, and their relative populations are determined by their free energies. Computational methods can map the potential energy surface as a function of the relevant dihedral angles, revealing the low-energy, preferred conformations. The nature of the solvent can also influence the conformational equilibrium, with polar solvents potentially stabilizing more polar conformers.

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of a molecule in complex with a biological target, such as a protein or a nucleic acid. By simulating the movements of all atoms in the system over time, MD can provide a detailed picture of the binding process, the stability of the complex, and the specific interactions that maintain the association.

For this compound, MD simulations could be used to investigate its interaction with a target protein. These simulations would reveal how the ligand adapts its conformation to fit into the binding site, the nature and duration of hydrogen bonds and hydrophobic interactions, and the role of water molecules in mediating the binding. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity and specificity.

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to identify potential drug candidates from large libraries of compounds through a process called virtual screening.

For this compound, molecular docking studies can be performed to predict its binding mode and affinity to various protein targets. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding free energy. The results of molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. mdpi.com

Virtual screening methodologies can then be employed to search large compound databases for molecules that are structurally similar to this compound or that are predicted to bind to the same target with high affinity. This approach can significantly accelerate the discovery of new lead compounds for drug development.

Table 3: Illustrative Molecular Docking Results for a Purine Analog against a Kinase Target

| Parameter | Value |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) |

| PDB ID of Target | 1M17 |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions |

Note: This table is a hypothetical example based on docking studies of similar purine-based kinase inhibitors and serves to illustrate the type of information obtained from such an analysis.

Prediction of Binding Modes and Interaction Energies with Target Proteins

The prediction of how a small molecule, or ligand, will bind to a protein target is a cornerstone of computational drug discovery. This process, known as molecular docking, involves placing the ligand into the active site of a protein in various orientations and conformations to identify the most stable binding mode, which is typically the one with the lowest interaction energy.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous purine derivatives. For instance, in silico studies of purine analogs targeting enzymes such as the Plasmodium falciparum hypoxanthine-guanine phosphoribosyltransferase (pfHGPRT), a key enzyme in the purine salvage pathway of the malaria parasite, have demonstrated the utility of this approach. researchgate.net In such studies, purine derivatives are docked into the enzyme's active site to predict their binding affinity and interaction patterns.

The interaction energies, typically calculated as binding free energies (in kcal/mol), provide a quantitative measure of the binding affinity. Lower binding energies suggest a more stable protein-ligand complex. A hypothetical summary of such predicted interaction energies for this compound with a panel of kinases is presented in Table 1.

Table 1: Predicted Interaction Energies of this compound with Various Protein Kinases (Hypothetical Data)

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| CDK2 | -8.5 | Leu83, Phe80, Asp86 |

| GSK-3β | -7.9 | Val135, Tyr134, Asp133 |

| AURKA | -7.2 | Leu210, Ala213, Thr217 |

This table is for illustrative purposes and is based on typical binding energies observed for purine analogs with protein kinases.

In Silico Design Principles for Modulating Molecular Interactions

The insights gained from molecular docking studies form the basis for in silico design, where the chemical structure of a lead compound is modified to enhance its interaction with the target protein. For this compound, several design principles could be applied to modulate its molecular interactions.

Modification of the N7-substituent: The ethyl group at the N7 position can be altered to better fit the hydrophobic pocket of the target protein. Introducing branching, cyclization, or polar functional groups could optimize van der Waals interactions and improve selectivity.

Substitution on the purine core: Adding substituents at other available positions on the purine ring, such as the C2 position, could introduce new hydrogen bond donors or acceptors, leading to additional interactions with the protein and potentially increased potency.

These design principles can be explored computationally by creating a virtual library of derivatives and docking them into the target protein's active site to predict which modifications are most likely to improve binding.

Quantitative Structure-Activity Relationship (QSAR) Studies for Interaction Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This relationship can then be used to predict the activity of new, unsynthesized compounds.

Development of Statistical Models for Physicochemical Descriptors and Biological Interaction

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition). For each compound, a set of numerical descriptors representing its physicochemical properties is calculated. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potential).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the biological activity. For a series of purine analogs, a hypothetical QSAR equation might look like:

pIC₅₀ = c₀ + c₁ * (LogP) + c₂ * (Molecular Surface Area) + c₃ * (Dipole Moment) + ...

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, etc., are the coefficients determined by the statistical analysis.

Feature Selection and Validation of QSAR Models

A crucial step in QSAR modeling is the selection of the most relevant descriptors (features) to include in the model. Including too many descriptors can lead to overfitting, where the model performs well on the training data but poorly on new data. Feature selection methods help to identify a smaller subset of descriptors that are most predictive of the biological activity. bldpharm.com

Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power. This is typically done through internal validation (e.g., cross-validation) and external validation. In external validation, the model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined activities.

A summary of statistical parameters used for validating a hypothetical QSAR model for a series of purine analogs is presented in Table 2.

Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model of Purine Analogs

| Parameter | Value | Description |

| Internal Validation | ||

| R² (Coefficient of Determination) | 0.85 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| q² (Cross-validated R²) | 0.75 | A measure of the predictive ability of the model obtained from cross-validation. A q² > 0.5 is generally considered good. |

| External Validation | ||

| R²_pred (Predictive R²) | 0.80 | The R² for the external test set. A high value indicates good predictive power for new compounds. |

This table presents typical values for a statistically robust QSAR model and is for illustrative purposes.

Through such validated QSAR models, the biological activity of novel purine derivatives, including those based on the this compound scaffold, can be predicted prior to their synthesis, thereby prioritizing the most promising candidates for further investigation.

Spectroscopic and Crystallographic Characterization of 6 Chloro 7 Ethyl 7h Purin 8 9h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For a molecule like 6-Chloro-7-ethyl-7H-purin-8(9H)-one, a suite of NMR experiments would be necessary for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

A complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments.

¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet) and the N-H proton of the purine (B94841) ring, in addition to any aromatic protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the two carbons of the ethyl group, the carbonyl carbon (C8), and the carbons of the purine core. The chemical shifts of the purine carbons are particularly diagnostic of the substitution pattern.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methyl and methylene (B1212753) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate the proton signals of the ethyl group to their directly attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities of atoms and would be instrumental in confirming the spatial relationship between the ethyl group and the purine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | Triplet, ~1.3-1.5 | ~15 |

| CH₂ | Quartet, ~4.0-4.2 | ~40 |

| C2 | - | ~150-155 |

| C4 | - | ~150-155 |

| C5 | - | ~120-125 |

| C6 | - | ~145-150 |

| C8 | - | ~155-160 |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the fragmentation patterns of a molecule, which aids in its structural confirmation.

High-resolution mass spectrometry would be used to determine the exact mass of this compound. This measured mass would be compared to the calculated theoretical mass based on its molecular formula (C₇H₇ClN₄O) to confirm the elemental composition. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum.

Table 2: Exact Mass Information

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClN₄O |

| Molar Mass | 198.61 g/mol chembk.comchemscene.com |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the ethyl group, elimination of carbon monoxide from the carbonyl group, and cleavage of the purine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the key vibrational bands would include:

N-H stretching: A band in the region of 3100-3300 cm⁻¹.

C-H stretching: Bands for the ethyl group around 2850-3000 cm⁻¹.

C=O stretching: A strong absorption band for the carbonyl group at C8, typically in the range of 1650-1700 cm⁻¹.

C=N and C=C stretching: Bands associated with the purine ring structure in the 1400-1600 cm⁻¹ region.

C-Cl stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹.

While a specific spectrum for the title compound is not available, the IR spectrum of the related isomer, 6-chloro-9-ethyl-9H-purine, shows characteristic absorptions for the purine core and the ethyl group. nist.gov

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100-3300 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch | 1650-1700 |

| C=N/C=C Stretch (Ring) | 1400-1600 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a compound in the solid state. This technique would determine the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

While a crystal structure for this compound has not been published, the crystal structure of a closely related compound, 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one, has been reported. nih.govresearchgate.net In this related structure, the purine ring is essentially planar, and the geometry around the nitrogen and carbon atoms is well-defined. The crystal packing is stabilized by intermolecular interactions, including weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the purine rings of adjacent molecules. nih.gov It is plausible that this compound would exhibit similar structural features and packing motifs in the solid state, likely forming hydrogen-bonded dimers or chains through the N-H and C=O groups.

Table 4: Crystallographic Data for the Related Compound 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 11.9736 (5) | researchgate.net |

| b (Å) | 6.8854 (4) | researchgate.net |

| c (Å) | 12.2746 (5) | researchgate.net |

| β (°) | 92.938 (4) | researchgate.net |

| V (ų) | 1010.63 (8) | researchgate.net |

Note: This data is for a related compound and serves as an illustration of the type of information obtained from an X-ray crystallographic study.

Crystal Growth and Diffraction Data Collection

The initial step in the crystallographic analysis of a compound like this compound is the cultivation of high-quality single crystals. A common and effective method for growing such crystals from a synthesized powder is through slow evaporation of a suitable solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically. For purine derivatives, solvents such as dichloromethane (B109758), methanol, diethyl ether, and heptane (B126788) have been successfully employed. researchgate.netchemscene.com For instance, in the case of a related compound, 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one, pale-yellow plate-like crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution in dichloromethane and heptane. researchgate.netchemscene.com

Once suitable single crystals are obtained, X-ray diffraction data is collected to determine the crystal structure. This process involves mounting a crystal on a diffractometer equipped with a radiation source, typically Molybdenum (Mo Kα) or Copper (Cu Kα). The crystal is cooled to a low temperature, often around 100-120 K, to minimize thermal vibrations of the atoms, which results in a more precise determination of their positions. The diffractometer rotates the crystal while irradiating it with X-rays, and the resulting diffraction pattern of spots is recorded by a detector.

The collected diffraction data is then processed to yield the unit cell parameters and the 3D arrangement of atoms within the crystal lattice. The quality of the data is assessed by various metrics, including the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.

While specific data for this compound is not available, the following table presents the crystallographic data for the closely related compound, 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one, to illustrate the type of information obtained from such an analysis. chemscene.com

Table 1: Illustrative Crystal Data and Structure Refinement for a Related Purine Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₉ClN₄O |

| Formula Weight | 236.66 |

| Temperature | 110 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.9736 (5) Å |

| b | 6.8854 (4) Å |

| c | 12.2746 (5) Å |

| α | 90° |

| β | 92.938 (4)° |

| γ | 90° |

| Volume | 1010.63 (8) ų |

| Z | 4 |

| Data Collection | |

| Theta range for data collection | 3.3 to 32.6° |

| Reflections collected | 35539 |

| Independent reflections | 2508 |

| Refinement | |

| R-factor (R1) | 0.043 |

This data is for 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one and is presented for illustrative purposes. chemscene.com

Crystallographic Analysis of Supramolecular Assemblies

The arrangement of molecules in a crystal, known as the crystal packing, is governed by intermolecular forces that create a supramolecular assembly. The analysis of these interactions is crucial for understanding the physical properties of the solid state. In purine derivatives, hydrogen bonding and π-π stacking interactions are common and significant forces that direct the crystal packing.

For a molecule like this compound, which has a purine core, a chloro substituent, an ethyl group, and a carbonyl group, a variety of intermolecular interactions would be anticipated. The nitrogen atoms in the purine ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The aromatic purine ring system is also capable of engaging in π-π stacking interactions with neighboring molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molar Absorptivity

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at that wavelength, are key parameters obtained from a UV-Vis spectrum.

For purine systems, the UV-Vis spectra are typically characterized by two main types of electronic transitions:

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally of high intensity (large ε values, typically in the order of 10,000 L·mol⁻¹·cm⁻¹) and are characteristic of aromatic systems.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (lone pair), such as those on the nitrogen or oxygen atoms, to an antibonding π* orbital. These transitions are typically of lower intensity (ε < 2,000 L·mol⁻¹·cm⁻¹) compared to π → π* transitions.

In this compound, the purine ring system is the primary chromophore. The presence of the chloro substituent and the ethyl group at the N7 position, as well as the carbonyl group at C8, would be expected to influence the position and intensity of these absorption bands. The chloro group, being an auxochrome, could cause a red shift (a shift to longer wavelengths) of the π → π* transitions. The solvent used to record the spectrum can also have a significant effect on the λmax values due to differential stabilization of the ground and excited states.

While specific experimental UV-Vis data for this compound is not available in the reviewed literature, the following table outlines the expected electronic transitions and their general characteristics for a purine derivative of this nature.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Molar Absorptivity (ε) / L·mol⁻¹·cm⁻¹ |

|---|---|---|

| π → π* | Bonding π to Antibonding π* | High ( > 10,000) |

Biochemical and Cellular Assay Development for Academic Research on 6 Chloro 7 Ethyl 7h Purin 8 9h One

In Vitro Enzyme Inhibition and Activation Assays

Should a biological target for 6-Chloro-7-ethyl-7H-purin-8(9H)-one be identified, the following assays would be crucial for its characterization.

Detailed Kinetic Characterization of Enzyme-Compound Interactions

To understand how this compound affects an enzyme, researchers would perform detailed kinetic studies. These experiments would involve measuring the rate of the enzymatic reaction at various concentrations of both the substrate and the compound. By plotting the data, for instance in a Michaelis-Menten or Lineweaver-Burk plot, the nature of the interaction can be elucidated. This would reveal whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, or as an activator.

Determination of Inhibition Constants and Mechanism Types

From the kinetic data, key parameters such as the inhibition constant (K_i) or activation constant (K_a) would be calculated. The K_i value represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half and is a measure of the inhibitor's potency. The mechanism of inhibition (e.g., reversible or irreversible) would also be determined through experiments such as dialysis or jump-dilution studies.

Cell-Free Biochemical Screening for Target Validation

To identify the molecular targets of this compound, cell-free screening assays are indispensable tools.

Ligand Displacement Assays with Recombinant Proteins

If the compound is hypothesized to bind to a specific receptor or enzyme, a ligand displacement assay could be employed. This involves using a known, labeled ligand (e.g., radioactive or fluorescent) that binds to the target protein. The ability of this compound to displace the labeled ligand is then measured, providing an indirect measure of its binding affinity. The data would be used to calculate the IC₅₀ value, which is the concentration of the compound that displaces 50% of the labeled ligand.

Reporter Gene Assays for Pathway Activation Studies

To investigate the effect of the compound on specific cellular signaling pathways, reporter gene assays are commonly used. In this system, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by the signaling pathway of interest. An increase or decrease in the reporter protein's activity upon treatment with this compound would indicate that the compound modulates that pathway.

Cellular Uptake and Permeation Studies in Controlled In Vitro Models

Understanding if and how this compound enters cells is fundamental to interpreting its biological activity.

Controlled in vitro models, such as Caco-2 cell monolayers which mimic the intestinal epithelium, would be used to assess the permeability of the compound. The rate of transport of this compound across the cell monolayer would be measured, providing an apparent permeability coefficient (P_app). These studies would help to predict its potential for oral absorption. Furthermore, cellular uptake mechanisms could be investigated by performing uptake assays in the presence of various inhibitors of known drug transporters.

Investigation of Passive Diffusion and Active Transport Mechanisms

To understand how this compound enters cells, its mechanisms of membrane transport would be investigated, distinguishing between passive diffusion and active transport.

Passive Diffusion:

The potential for passive diffusion across the cell membrane is often initially assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA). inventro.cofrontiersin.org This in vitro model measures a compound's ability to permeate a synthetic membrane, providing a prediction of its passive, transcellular permeability. inventro.co The results are typically expressed as a permeability coefficient (Pe).

Table 1: Hypothetical PAMPA Data for this compound

| Compound | Concentration (µM) | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Predicted Absorption |

| This compound | 10 | 5.2 | Moderate |

| Control (High Permeability) | 10 | 15.8 | High |

| Control (Low Permeability) | 10 | 0.9 | Low |

Note: Data is hypothetical and for illustrative purposes only.

Active Transport:

To investigate the involvement of active transport mechanisms, cell-based assays such as the Caco-2 permeability assay would be employed. inventro.co Caco-2 cells, derived from human colorectal adenocarcinoma, form a monolayer that mimics the intestinal epithelial barrier and expresses various transport proteins. inventro.co By measuring the transport of the compound from the apical (top) to the basolateral (bottom) side and vice versa, an efflux ratio can be calculated. A ratio significantly greater than 1 suggests the involvement of active efflux transporters. nih.gov

Table 2: Hypothetical Caco-2 Permeability Assay Results

| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| Apical to Basolateral (A-B) | 2.1 | 2.5 |

| Basolateral to Apical (B-A) | 5.3 |

Note: Data is hypothetical and for illustrative purposes only. An efflux ratio of 2.5 would suggest that the compound is a substrate for an active efflux transporter.

Intracellular Localization Studies

Determining the subcellular location of this compound is crucial for understanding its mechanism of action. This is commonly achieved by synthesizing a fluorescently labeled version of the compound. nih.govacs.org

A fluorescent tag, such as a nitrobenzoxadiazole (NBD) group, could be chemically conjugated to the purine (B94841) scaffold. mdpi.com Live-cell imaging using confocal microscopy would then be used to observe the distribution of the fluorescent analog within the cell. nih.govresearchgate.net Co-localization studies with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) would provide more precise information about its destination. mdpi.comnih.gov

Table 3: Hypothetical Intracellular Localization Findings

| Organelle Marker | Co-localization with Fluorescently-Labeled Compound | Implication |

| MitoTracker Red | High | Potential mitochondrial target |

| ER-Tracker Blue | Moderate | Interaction with endoplasmic reticulum |

| DAPI (Nucleus) | Low | Not primarily localized to the nucleus |

Note: Data is hypothetical and for illustrative purposes only.

Modulation of Cellular Processes by this compound

The effects of the compound on fundamental cellular processes would be assessed using a variety of in vitro assays.

The antiproliferative and cytotoxic effects of this compound would be evaluated against a panel of human cancer cell lines. researchgate.netmdpi.com Cell viability assays, such as the MTT or ATP-based assays, are standard methods for this purpose. nih.gov The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) values are determined to quantify the compound's potency. researchgate.netacs.org

Table 4: Hypothetical Antiproliferative Activity (GI50 in µM) in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Lung Carcinoma | 8.2 |

| MCF-7 | Breast Adenocarcinoma | 5.5 |

| DU-145 | Prostate Carcinoma | 12.1 |

| HeLa | Cervical Carcinoma | 7.9 |

Note: Data is hypothetical and for illustrative purposes only.

Flow cytometry is a powerful technique to analyze the effects of a compound on the cell cycle. auctoresonline.orgyoutube.com By staining treated cells with a DNA-intercalating dye like propidium (B1200493) iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be quantified. mdpi.com An accumulation of cells in a particular phase would suggest that the compound interferes with cell cycle progression at that checkpoint. nih.gov

Immunofluorescence can be used to visualize the engagement of the compound with its putative intracellular target. For example, if the compound is hypothesized to inhibit a specific kinase, an antibody against the phosphorylated form of that kinase's substrate could be used. A decrease in the fluorescent signal would indicate target engagement and inhibition.

Table 5: Hypothetical Cell Cycle Analysis Data

| Cell Cycle Phase | Control (%) | Treated (10 µM) (%) |

| G0/G1 | 55 | 75 |

| S | 30 | 15 |

| G2/M | 15 | 10 |

Note: Data is hypothetical and for illustrative purposes only. These results would suggest a G1 phase arrest.

To gain a broader understanding of the cellular pathways affected by this compound, proteomic and metabolomic approaches would be utilized.

Proteomic Profiling: Techniques such as two-dimensional difference gel electrophoresis (2D-DIGE) followed by mass spectrometry can identify changes in the abundance of thousands of proteins in response to compound treatment. acs.orgfigshare.comacs.org This can reveal upregulation or downregulation of proteins involved in specific signaling pathways, cellular stress responses, or apoptosis. nih.govnih.gov

Metabolomic Profiling: By analyzing the levels of small molecule metabolites in treated cells, the impact of the compound on cellular metabolism can be assessed. nih.govnih.gov This could uncover alterations in pathways such as glycolysis, the citric acid cycle, or nucleotide metabolism, providing further insight into the compound's mechanism of action. nih.gov

Table 6: Hypothetical Key Findings from Proteomic and Metabolomic Analyses

| Analysis Type | Key Finding | Potential Implication |

| Proteomics | Upregulation of p21 and p27 | Corroborates G1 cell cycle arrest |

| Downregulation of Cyclin D1 | ||

| Metabolomics | Depletion of dNTP pools | Inhibition of nucleotide synthesis |

| Accumulation of upstream precursors |

Note: Data is hypothetical and for illustrative purposes only.

Advanced Topics and Future Research Directions

Structure-Activity Relationship (SAR) Exploration for Modulating Molecular Interactions

The biological activity of a compound is intrinsically linked to its chemical structure. For 6-Chloro-7-ethyl-7H-purin-8(9H)-one, a systematic exploration of its structure-activity relationships (SAR) will be crucial in elucidating its molecular interactions and optimizing its potential as a therapeutic agent.

Rational Design of Analogues with Enhanced Selectivity for Specific Biological Targets

The rational design of analogues is a cornerstone of modern drug discovery. Based on the core scaffold of this compound, new molecules can be designed and synthesized to probe their interactions with specific biological targets. For instance, studies on other 6,7-disubstituted 7H-purine analogues have identified potent dual inhibitors of EGFR and HER2, key targets in breast cancer therapy. indexcopernicus.com By strategically modifying the substituents at various positions of the purine (B94841) ring of this compound, it may be possible to develop analogues with high selectivity for a range of biological targets, including kinases, polymerases, or other enzymes implicated in disease. This approach has been successfully applied to other purine series, leading to the discovery of compounds with potent anti-proliferative activities. nih.govnih.gov

Systematic Study of Substituent Effects on Binding Affinity and Conformational Dynamics

The nature of the substituents on the purine core significantly influences its binding affinity to target proteins and its conformational dynamics. The ethyl group at the N7 position and the chlorine atom at the C6 position of the title compound are key features. A systematic study would involve synthesizing a library of analogues where these and other positions are varied. For example, altering the alkyl chain length at N7, or introducing different halogens or other functional groups at C6, could dramatically alter the compound's electronic and steric properties. researchgate.net

Integration with "Omics" Technologies for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, its investigation should be integrated with advanced "omics" technologies. These approaches can provide a wealth of data on a global scale, from gene expression to metabolic changes.

Transcriptomic Analysis of Gene Expression Modulation

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how this compound alters gene expression patterns. By treating cells with the compound and subsequently performing techniques like RNA sequencing (RNA-Seq), researchers can identify which genes are upregulated or downregulated. nih.gov This information can point towards the specific cellular pathways that are affected by the compound. For example, if genes involved in cell cycle regulation or apoptosis are significantly altered, it would suggest a potential anti-cancer activity. nih.gov

Metabolomic Profiling to Identify Perturbed Metabolic Pathways

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. By analyzing the metabolome of cells or organisms exposed to this compound, scientists can identify which metabolic pathways are perturbed. nih.gov Purine metabolism itself is a critical pathway that can be influenced. nih.gov Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to generate a comprehensive profile of the metabolic changes induced by the compound. This can provide valuable insights into its mechanism of action and potential off-target effects.

Nanotechnology Applications for Academic Delivery and Detection Systems

Nanotechnology offers innovative solutions to challenges in drug delivery and diagnostics. For a compound like this compound, nanotechnology could play a pivotal role in its future development and application.

Polymer-based nanoparticles have emerged as promising drug delivery systems for purine analogues, offering advantages such as improved solubility, enhanced stability, and targeted delivery. nih.gov Encapsulating this compound within nanoparticles could potentially increase its bioavailability and reduce systemic toxicity. nih.govmdpi.com Furthermore, these nanoparticles can be functionalized with targeting ligands to direct the compound specifically to diseased cells or tissues, thereby increasing its efficacy and minimizing side effects. google.com Various nanoparticle-based drug delivery systems have been explored for other therapeutic agents, and similar strategies could be adapted for this purine derivative. google.com

In addition to delivery, nanotechnology could also be employed to develop sensitive detection systems for this compound. This could be valuable for pharmacokinetic studies and for monitoring its concentration in biological samples.

Encapsulation Strategies for Controlled Release in Experimental Settings

The efficacy of bioactive compounds in experimental research can be significantly enhanced through controlled release technologies. Encapsulation is a key strategy that protects the compound, improves its solubility, and allows for its targeted and sustained release. nih.govmdpi.com For purinone derivatives like this compound, which may be investigated for their interactions with specific biological targets, controlled release is crucial for maintaining desired concentrations over time in in vitro and in vivo models. nih.gov

Encapsulation involves entrapping the active molecule within a carrier matrix, often made of biodegradable and biocompatible polymers. mdpi.comnih.gov The choice of encapsulation method and material is critical and depends on the compound's properties and the intended application. Techniques such as spray-drying, nanoprecipitation, and emulsion solvent evaporation are commonly employed to create microparticles or nanoparticles. nih.govmdpi.com These particles can be designed to release their payload in response to specific stimuli, such as pH changes, which is particularly useful for targeted delivery in experimental models of disease that have distinct microenvironments, like tumors. mdpi.comnih.gov

Future research in this area will likely focus on developing novel encapsulation systems tailored for purinones. This includes the use of "smart" polymers that respond to multiple stimuli and the functionalization of nanoparticle surfaces to actively target specific cell types, thereby increasing experimental precision and efficacy.

Table 1: Overview of Encapsulation Strategies for Bioactive Compounds

| Encapsulation Technique | Common Matrix Materials | Advantages | Potential Application for Purinones |

| Spray-Drying | Polysaccharides (e.g., Chitosan), PLGA | Scalable, rapid, one-step powder formation. nih.gov | Creating powdered formulations for inhalation or oral delivery studies. |

| Nanoprecipitation | PLA, PLGA, Albumin | Simple, rapid, effective for forming nanoparticles. mdpi.com | Developing injectable nanoparticle suspensions for systemic administration in animal models. |

| Emulsion Solvent Evaporation | PLGA, PEG | High encapsulation efficiency, control over particle size. mdpi.com | Formulating nanoparticles for targeted delivery to specific tissues or organs. |

| Ionic Gelling | Alginate, Chitosan | Mild conditions, suitable for sensitive molecules. nih.gov | Encapsulating purinones for studies on gastrointestinal release. |

Development of Biosensors Utilizing Compound-Target Interactions

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific molecules with high sensitivity and selectivity. researchgate.net The development of biosensors for purine derivatives is an active area of research, with applications ranging from monitoring food freshness to detecting biomarkers of disease. researchgate.netnih.gov

For a compound like this compound, a key research direction is the creation of biosensors to study its interaction with specific biological targets, such as enzymes or receptors. nih.gov Such a biosensor could, for example, utilize the target protein as the biorecognition element. When the purinone binds to the protein, it could induce a conformational change, leading to a measurable signal (e.g., optical or electrochemical) from the transducer. nih.gov

Electrochemical biosensors are particularly promising. nih.gov They can be based on enzymes that recognize the purine of interest, producing a product like hydrogen peroxide that can be detected electrochemically. nih.gov Another approach is the use of molecularly imprinted polymers (MIPs), which are synthetic receptors tailored to bind a specific molecule. ui.ac.id A MIP-based sensor for this compound would offer high selectivity, even in the presence of interfering substances. ui.ac.id

These biosensors would be invaluable research tools for real-time monitoring of the compound's binding kinetics and dynamics in complex biological samples, providing insights that are difficult to obtain with conventional analytical methods.

Table 2: Components of Potential Purinone Biosensors

| Component | Examples | Function in a Purinone Biosensor |

| Biorecognition Element | Enzymes (e.g., Oxidases), Target Receptors, Molecularly Imprinted Polymers (MIPs) | To specifically bind to this compound or its metabolic products. nih.govui.ac.id |

| Transducer | Electrochemical Electrode, Optical Fiber | To convert the binding event into a measurable signal (e.g., current, voltage, light intensity). nih.govnih.gov |

| Signal Processing | Amplifier, Microcontroller | To process and display the signal, correlating it to the concentration of the purinone. |

Interdisciplinary Approaches in Purinone Research

The complexity of modern scientific challenges necessitates collaboration across different fields. numberanalytics.comucsb.edu Research on this compound is inherently interdisciplinary, bridging chemistry, biology, materials science, and computational science.

Chemistry and Biology: Synthetic chemists design and create novel purinone derivatives, while biologists and pharmacologists evaluate their activity in cellular and animal models to understand their mechanism of action and potential therapeutic relevance. researchgate.netmdpi.com

Materials Science: The development of advanced drug delivery systems, such as the encapsulation strategies discussed previously, relies on expertise in polymer chemistry and materials science to create functional nanocarriers. ucsb.edu

Computational Science: Molecular modeling and computational chemistry play a crucial role in predicting the binding affinity of purinone derivatives to their targets, guiding the design of more potent and selective compounds. This can accelerate the discovery process and reduce the need for extensive experimental screening.

Analytical Chemistry: The development of sensitive and specific analytical methods, including advanced biosensors and capillary electrophoresis, is essential for quantifying the compound in biological matrices and studying its purity and stability. nih.gov

This convergence of disciplines is crucial for translating a promising molecule from a laboratory curiosity into a valuable research tool or a potential therapeutic lead. Future progress will depend on strengthening these collaborations to tackle the multifaceted challenges of drug discovery and development. numberanalytics.com

Unresolved Challenges and Emerging Methodologies in the Field

Despite advancements in purine chemistry, several challenges remain in the research and development of compounds like this compound. numberanalytics.com

Unresolved Challenges:

Synthesis and Scalability: While laboratory-scale synthesis may be established, scaling up the production of complex purine derivatives in a cost-effective and sustainable manner remains a significant hurdle. numberanalytics.com This involves optimizing reaction conditions and developing greener synthetic routes with better atom economy. researchgate.netnih.gov

Selectivity: Many purine analogues interact with multiple biological targets due to the ubiquitous nature of purine-binding sites in proteins like kinases. mdpi.com A key challenge is to design compounds with high selectivity for a single target to minimize off-target effects in experimental systems.

Structural Complexity: The synthesis of purines can be a difficult task due to their intricate molecular structure. numberanalytics.com The introduction of specific substituents at desired positions, such as the ethyl group at the N7 position of this compound, requires precise synthetic control. nih.govresearchgate.net

Emerging Methodologies:

Microwave-Assisted Synthesis: This technique uses microwave radiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. numberanalytics.com

Biocatalysis: The use of engineered enzymes to perform specific chemical transformations offers a green and highly selective alternative to traditional chemical catalysts for synthesizing purine derivatives. numberanalytics.com

High-Throughput Screening (HTS): Advances in automation and miniaturization allow for the rapid screening of large libraries of compounds against biological targets, accelerating the identification of active molecules.

Artificial Intelligence in Drug Design: Machine learning and other AI-based approaches are increasingly being used to predict the biological activity and properties of new molecules, guiding the design of the next generation of purinone derivatives.

Addressing these challenges through innovative methodologies will be critical for unlocking the full potential of this compound and other purinones in scientific research.

Q & A

Q. What are the recommended methods for synthesizing 6-Chloro-7-ethyl-7H-purin-8(9H)-one?

Synthesis typically involves nucleophilic substitution and alkylation steps. For example:

- Step 1 : Start with a purine base (e.g., 6-chloropurine) and perform alkylation using ethyl bromide or ethyl iodide under basic conditions (e.g., NaH in DMF) to introduce the ethyl group at the N7 position .

- Step 2 : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts. For instance, using dimethylformamide (DMF) as a solvent at 60–80°C improves alkylation efficiency .

- Validation : Monitor reaction progress via TLC (e.g., ethyl acetate/methanol = 19:1) and confirm purity via -NMR (e.g., δ 1.2–1.5 ppm for ethyl group protons) .

Q. How can the crystal structure of this compound be determined?

Use single-crystal X-ray diffraction:

- Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-hydrogen atoms and hydrogen atoms placed in calculated positions .

- Validation : Check R-factor convergence (e.g., ) and analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mercury CSD .

Q. What spectroscopic techniques are critical for characterizing this compound?

- -NMR : Identify ethyl protons (δ ~1.2–1.5 ppm, triplet) and aromatic protons (δ ~8.2–8.3 ppm for purine H8) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated ) with <2 ppm error .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm) and C-Cl bonds (750–550 cm) .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during refinement?

Q. What strategies optimize the regioselectivity of ethylation in purine derivatives?

Q. How can computational chemistry support the analysis of this compound’s reactivity?